3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, an isopropoxy group, and a methyl group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chromen-4-one core: This step involves the condensation of the dihydrobenzo[b][1,4]dioxin derivative with a suitable chromen-4-one precursor.
Introduction of the isopropoxy and methyl groups: These groups can be introduced through alkylation reactions using reagents such as isopropyl bromide and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one
- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
The uniqueness of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-7-propan-2-yloxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(2)25-15-5-6-16-18(11-15)26-13(3)20(21(16)22)14-4-7-17-19(10-14)24-9-8-23-17/h4-7,10-12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZXMODDPFLALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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